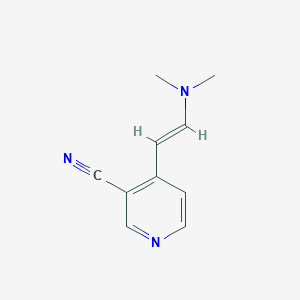

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile

Description

Properties

IUPAC Name |

4-[(E)-2-(dimethylamino)ethenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFSWYHMLCYCY-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=NC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200367 | |

| Record name | 4-[(1E)-2-(Dimethylamino)ethenyl]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67988-51-6 | |

| Record name | 4-[(1E)-2-(Dimethylamino)ethenyl]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67988-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(Dimethylamino)ethenyl]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with 4-bromonicotinonitrile , a commercially available precursor. Key reagents include N,N-dimethylvinylamine as the vinylating agent, a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), a base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Reaction Mechanism and Conditions

The Heck reaction proceeds via oxidative addition of the palladium catalyst to the brominated nicotinonitrile, followed by coordination and insertion of the vinylamine. The final elimination step regenerates the catalyst and yields the desired product. Optimal conditions involve heating the reaction mixture to 80–100°C for 12–24 hours under an inert atmosphere.

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromonicotinonitrile |

| Vinylating Agent | N,N-Dimethylvinylamine |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | Triethylamine (2 equiv) |

| Solvent | DMF |

| Temperature | 90°C |

| Reaction Time | 18 hours |

| Yield | 60–75% (after purification) |

Industrial-Scale Production

Industrial manufacturing of this compound prioritizes scalability, reproducibility, and cost-effectiveness. Continuous flow reactors have emerged as the preferred method due to their enhanced heat and mass transfer capabilities compared to batch reactors.

Continuous Flow Reactor Design

In a typical setup, solutions of 4-bromonicotinonitrile and N,N-dimethylvinylamine are pumped into a reactor cartridge packed with immobilized palladium catalysts (e.g., Pd/C). The reaction occurs at 100–120°C with a residence time of 30–60 minutes , achieving yields exceeding 85% .

Automation and Quality Control

Automated systems monitor critical parameters (e.g., pH, temperature) in real time, while inline analytics such as HPLC ensure product consistency. Post-reaction, the crude mixture is diverted to a continuous distillation unit to recover solvents and unreacted starting materials.

Purification and Isolation

Purification is critical to achieving high-purity this compound. Laboratory methods rely on column chromatography using silica gel and a gradient elution of ethyl acetate/hexane (3:7 to 1:1). Industrial processes employ crystallization from ethanol-water mixtures, yielding >99% purity as confirmed by GC-MS and NMR.

Table 2: Purification Techniques Compared

| Method | Purity (%) | Scale Suitability | Time Efficiency |

|---|---|---|---|

| Column Chromatography | 95–98 | Laboratory | Low (6–8 hours) |

| Crystallization | >99 | Industrial | High (2–4 hours) |

Reaction Optimization Strategies

Catalyst Screening

Palladium-based catalysts remain dominant, but recent studies suggest that Pd nanoparticles supported on graphene oxide enhance catalytic activity, reducing reaction times to 8 hours at 80°C.

Solvent Effects

Non-polar solvents (e.g., toluene) favor lower yields (40–50%) due to poor solubility of intermediates, whereas DMF and acetonitrile improve yields to 70–75% by stabilizing the palladium intermediate.

Computational Retrosynthetic Analysis

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Parameter | Heck Reaction | Hypothetical Sonogashira Route |

|---|---|---|

| Starting Material Cost | Moderate | High |

| Catalyst Cost | Low | Moderate |

| Yield | 60–75% | N/A |

| Scalability | High | Uncertain |

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The vinyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted vinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile has shown promise as a potential therapeutic agent. Preliminary studies indicate that it may possess anti-cancer and anti-inflammatory properties. The dimethylamino group enhances its ability to interact with biological targets, influencing enzyme or receptor activity.

- Case Study: Anticancer Activity

A study synthesized various nicotinonitriles, including this compound, and evaluated their in vitro anticancer activity against human cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). Results demonstrated significant cytotoxic effects, suggesting the compound's potential as an anticancer agent .

Chemical Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including substitution, oxidation, and reduction processes.

- Synthesis Methodology

The synthesis typically involves multi-step reactions starting from simpler precursors. Continuous flow reactors can be employed to enhance yield and ensure consistent reaction conditions .

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific electronic properties due to its nitrile group. These materials could find applications in electronic devices or sensors.

Mechanism of Action

The mechanism of action of (E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Nicotinonitrile derivatives differ in substituents at the 4-, 2-, and 6-positions, which significantly influence their properties:

Key Observations :

- Electronic Effects: The dimethylamino group in the target compound and 8b is electron-donating, whereas nitro groups in 8f are electron-withdrawing. This impacts reactivity; for example, nitro groups increase thermal stability (8f melts at 299–300°C vs. 170–171°C for 8b) .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Insights :

Biological Activity

(E)-4-(2-(Dimethylamino)vinyl)nicotinonitrile, a compound belonging to the nicotinonitrile class, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 173.21 g/mol. Its structure features a vinyl group substituted with a dimethylamino group at the 2-position and a nitrile group at the 4-position of the nicotinonitrile ring. This unique arrangement influences its interactions with biological targets, particularly through hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group .

The biological activity of this compound is primarily attributed to its role as a ligand in various biochemical assays. The compound may modulate the activity of enzymes or receptors, leading to several observed biological effects. Notably, it has shown promise in:

- Anticancer Activity : Preliminary studies indicate that this compound may possess anti-cancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, although specific IC values and mechanisms remain to be fully elucidated .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential, with preliminary findings suggesting it may inhibit pathways associated with inflammation.

Anticancer Studies

A study highlighted the efficacy of related nicotinonitriles as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical targets in cancer therapy. Compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as A-549 and HL60, showcasing their potential as therapeutic agents .

| Compound | Target | IC (µM) |

|---|---|---|

| 18 | EGFR | 0.6 |

| 19 | VEGFR-2 | 3.6 |

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using lipoxygenase inhibition assays, where compounds similar to this compound demonstrated good inhibitory activity against inflammatory mediators. The results suggest that this compound may serve as a lead for developing new anti-inflammatory drugs .

Case Studies and Applications

Several studies have explored the synthesis and biological evaluation of nicotinonitriles, including this compound. For instance:

- Synthesis Pathways : Research has detailed synthetic routes for producing nicotinonitriles, emphasizing methods that enhance yield and purity using continuous flow reactors.

- Biological Assays : In vitro assays have been conducted to evaluate the antimicrobial and antioxidant activities of derivatives, indicating broader applications in pharmacology beyond anticancer and anti-inflammatory effects .

Q & A

Q. Q1. What are the most reliable synthetic routes for (E)-4-(2-(dimethylamino)vinyl)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves domino reactions or acid-catalyzed pathways. For example, a domino reaction using pyrimidine precursors and dimethylamino-vinyl substituents under reflux conditions (e.g., butanol, 8–12 hours) yields 62–85% of the target compound. Optimization includes:

- Temperature control : Maintaining 80–100°C to avoid side reactions like polymerization .

- Catalyst selection : Acidic catalysts (e.g., HCl or H2SO4) improve hydrolysis efficiency for nitrile-to-amide conversions in related nicotinonitrile derivatives .

- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance vinyl group conjugation, stabilizing the (E)-isomer .

Q. Q2. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

- NMR analysis : The (E)-configuration is confirmed by a trans coupling constant (J = 12.4 Hz) between vinyl protons . Discrepancies in δ values may arise from solvent polarity or hydrogen bonding. For example, DMSO-d6 shifts aromatic protons downfield by 0.2–0.5 ppm compared to CDCl3 .

- IR validation : The nitrile stretch (2210–2152 cm⁻¹) and C=N (1647 cm⁻¹) must be distinct from amide or imine peaks. Overlap with aromatic C=C (1571 cm⁻¹) requires deconvolution software .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-311++G(d,p) to model charge distribution. The dimethylamino group donates electrons via resonance, reducing the nitrile’s electrophilicity .

- Molecular electrostatic potential (MEP) : Identify reactive sites for nucleophilic attack (e.g., nitrile carbon) versus electrophilic substitution (e.g., vinyl position) .

- Contradiction handling : Discrepancies between experimental and theoretical dipole moments may arise from solvent effects; include PCM (Polarizable Continuum Model) in simulations .

Q. Q4. What strategies are effective for designing bioactivity-focused derivatives of this compound?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify substituents on the pyridine ring (e.g., 4-fluorophenyl or 4-nitrophenyl) to enhance binding to biological targets. Derivatives with electron-withdrawing groups show improved antimicrobial activity .

- Functional group tuning : Replace the nitrile with a carboxylic acid (via hydrolysis) to increase solubility for in vitro assays .

- Biological screening : Use molecular docking (AutoDock Vina) to prioritize derivatives targeting enzymes like cytochrome P450 or bacterial gyrase .

Q. Q5. How can researchers validate the purity of synthesized this compound in the absence of commercial standards?

Methodological Answer:

- Elemental analysis : Acceptable tolerance is ±0.4% for C, H, N. For example, C21H19N3O2 should show 69.78% C, 5.26% H, and 11.63% N .

- Chromatographic cross-check : Use HPLC with a C18 column (70:30 acetonitrile/water, 1 mL/min). A single peak at 254 nm confirms purity >95% .

- Melting point consistency : Compare with literature values (±2°C deviation). For example, derivatives with fluorenyl groups melt at 219–310°C depending on substituents .

Data Contradiction Analysis

Q. Q6. How should researchers address inconsistencies in reported biological activity across structurally similar nicotinonitrile derivatives?

Methodological Answer:

- Control experiments : Replicate assays under identical conditions (e.g., MIC testing at 37°C for 24 hours) to isolate compound-specific effects .

- Metabolite interference : Test for hydrolyzed byproducts (e.g., amides) using LC-MS, which may exhibit unintended bioactivity .

- Statistical rigor : Apply ANOVA to compare IC50 values across studies, ensuring p < 0.05 for significance .

Experimental Design for Mechanistic Studies

Q. Q7. What experimental setups are optimal for studying the photophysical properties of this compound?

Methodological Answer:

- Fluorescence quenching : Use Stern-Volmer plots with iodide ions to quantify excited-state interactions. A linear plot indicates static quenching .

- Solvatochromism analysis : Measure λmax in solvents of varying polarity (e.g., hexane to methanol). A bathochromic shift >20 nm confirms intramolecular charge transfer .

- Time-resolved spectroscopy : Employ femtosecond transient absorption to track excited-state decay (τ = 1–10 ns for dimethylamino derivatives) .

Advanced Characterization Techniques

Q. Q8. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer:

- Crystal growth : Use slow evaporation of a saturated DCM/hexane solution (1:3) to obtain single crystals .

- Data collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å). An R-factor < 0.05 ensures accuracy .

- Structure refinement : Software like SHELXL-2018 validates bond angles (e.g., C=C-N at 120.8°) and confirms the (E)-configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.